Zelong Wang,
Bin Yuan,
Chenshuo Ye,
James Roberts,
Armin Wisthaler,
Yi Lin,
Tiange Li,
Caihong Wu,
Yuwen Peng,
Chaomin Wang,
Sihang Wang,
Suxia Yang,
Baolin Wang,
Jipeng Qi,
Chen Wang,
Wei Song,
Weiwei Hu,
Xinming Wang,
Wanyun Xu,
Nan Ma,
Ye Kuang,
Jiangchuan Tao,
Zhanyi Zhang,
Hang Su,
Yafang Cheng,
Xuemei Wang,
Min Shao
PMID: 32876440
DOI:
10.1021/acs.est.0c02843
Abstract
Isocyanic acid (HNCO) is a potentially toxic atmospheric pollutant, whose atmospheric concentrations are hypothesized to be linked to adverse health effects. An earlier model study estimated that concentrations of isocyanic acid in China are highest around the world. However, measurements of isocyanic acid in ambient air have not been available in China. Two field campaigns were conducted to measure isocyanic acid in ambient air using a high-resolution time-of-flight chemical ionization mass spectrometer (ToF-CIMS) in two different environments in China. The ranges of mixing ratios of isocyanic acid are from below the detection limit (18 pptv) to 2.8 ppbv (5 min average) with the average value of 0.46 ppbv at an urban site of Guangzhou in the Pearl River Delta (PRD) region in fall and from 0.02 to 2.2 ppbv with the average value of 0.37 ppbv at a rural site in the North China Plain (NCP) during wintertime, respectively. These concentrations are significantly higher than previous measurements in North America. The diurnal variations of isocyanic acid are very similar to secondary pollutants (e.g., ozone, formic acid, and nitric acid) in PRD, indicating that isocyanic acid is mainly produced by secondary formation. Both primary emissions and secondary formation account for isocyanic acid in the NCP. The lifetime of isocyanic acid in a lower atmosphere was estimated to be less than 1 day due to the high apparent loss rate caused by deposition at night in PRD. Based on the steady state analysis of isocyanic acid during the daytime, we show that amides are unlikely enough to explain the formation of isocyanic acid in Guangzhou, calling for additional precursors for isocyanic acid. Our measurements of isocyanic acid in two environments of China provide important constraints on the concentrations, sources, and sinks of this pollutant in the atmosphere.
Patrick M Plehiers
PMID: 31701116
DOI:
10.1039/c9em00403c
Abstract
Can 1 ppb of isocyanic acid in air cause 100 μM in the blood stream? The impact of indoor and outdoor isocyanic acid (HNCO) levels may be of concern to human health. HNCO is well soluble in water but hydrolyzes rather slowly. Recently determined thermodynamic data and HNCO hydrolysis kinetics indicate that high blood levels might be reached. This data has been complemented with a brief assessment of kinetic information from the (bio)chemical and medical literature about carbamoylation reactions with proteins, indicating that other bodily elimination mechanisms cannot be ignored. Expected incremental blood levels corresponding to 1 ppbv HNCO in air are estimated to be in the low nM range. Acute toxic effects therefore seem unlikely, but chronic exposure to higher concentrations may still be of significance.
Bahadir Simsek,
Ufuk Çakatay
PMID: 31383327
DOI:
10.1016/j.mehy.2019.109275
Abstract
Cyanogenic glycosides are found in a diverse group of plants and are metabolized into thiocyanate by the intestines and liver. Conversion of plant derived thiocyanates into cyanide and isocyanic acid occurs by the activity of neutrophil-derived enzyme myeloperoxidase. Therefore, increased intake of cyanogenic glycoside rich plant based diet may lead to increased isocyanic acid induced protein carbamylation in chronic inflammatory states (increased myeloperoxidase activity). As there is a close relationship between non-enzymatic post-translational modification and protein function, carbamylation induced structural changes also affect the functions of proteins. Carbamylation induced structural alterations of proteins have recently drawn a great attention in the current literature, especially regarding the alterations of proteins with long half-life such as type I collagen, elastin, α-crystallin. We hypothesize that a plant-based natural diet, rich in cyanogenic glycosides, may have unintended consequences on native protein structure/function in individuals with chronic inflammatory diseases such as chronic kidney and rheumatological diseases because of the higher rate of transformation of plant derived thiocyanates into isocyanic acid by the increased activity of neutrophil-derived enzyme myeloperoxidase. Regulation of myeloperoxidase activity or moderation of cyanogenic glycoside rich diet might be important in the prevention/modulation of dangerous protein carbamylation process, especially in this patient group.
Per Leanderson,
Blerim Krapi
PMID: 31070514
DOI:
10.1080/19338244.2019.1593920
Abstract
Pyrolysis of nitrogen containing biofuels generates isocyanic acid (ICA) and we here studied if ICA also is present in cauterization smoke. Air sampling was performed when animal technicians that had developed airway symptoms worked with dehorning. Tissue heated in a laboratory model was used to mimic cauterization. ICA in air at the workplace exceeded 10 times the national exposure limit. In the laboratory, the ICA generated per mg tissue from heated hair, horn and nail was 13.9 ± 7.8, 24.0 ± 4.1 and 32.0 ± 2.9 µg, respectively. Three workers were medically examined and two were diagnosed with asthma and a third had severe airway problem that resembled asthma. The study shows that high levels of ICA are generated during cauterization of nitrogen-containing tissue. If this could trigger airway symptoms deserves to be investigated further.
Rachel F Hems,
Chen Wang,
Douglas B Collins,
Shouming Zhou,
Nadine Borduas-Dedekind,
Jeffrey A Siegel,
Jonathan P D Abbatt
PMID: 30976776
DOI:
10.1039/c9em00107g
Abstract
The sources and sinks of isocyanic acid (HNCO), a toxic gas, in indoor environments are largely uncharacterized. In particular, cigarette smoke has been identified as a significant source. In this study, controlled smoking of tobacco cigarettes was investigated in both an environmental chamber and a residence in Toronto, Canada using an acetate-CIMS. The HNCO emission ratio from side-stream cigarette smoke was determined to be 2.7 (±1.1) × 10-3 ppb HNCO/ppb CO. Side-stream smoke from a single cigarette introduced a large pulse of HNCO to the indoor environment, increasing the HNCO mixing ratio by up to a factor of ten from background conditions of 0.15 ppb. Although there was no evidence for photochemical production of HNCO from cigarette smoke in the residence, it was observed in the environmental chamber via oxidation by the hydroxyl radical (1.1 × 107 molecules per cm3), approximately doubling the HNCO mixing ratio after 30 minutes of oxidation. Oxidation of cigarette smoke by O3 (15 ppb = 4.0 × 1017 molecules per cm3) and photo-reaction with indoor fluorescent lights did not produce HNCO. By studying the temporal profiles of both HNCO and CO after smoking, it is inferred that gas-to-surface partitioning of HNCO acts as an indoor loss pathway. Even in the absence of smoking, the indoor HNCO mixing ratios in the Toronto residence were elevated compared to concurrent outdoor measurements by approximately a factor of two.
Michael David Leslie,
Melanie Ridoli,
Jennifer Grace Murphy,
Nadine Borduas-Dedekind
PMID: 30968101
DOI:
10.1039/c9em00003h
Abstract
Isocyanic acid (HNCO) has recently been identified in ambient air at potentially concerning concentrations for human health. Since its first atmospheric detection, significant progress has been made in understanding its sources and sinks. The chemistry of HNCO is governed by its partitioning between the gas and liquid phases, its weak acidity, its high solubility at pH above 5, and its electrophilic chemical behaviour. The online measurement of HNCO in ambient air is possible due to recent advances in mass spectrometry techniques, including chemical ionization mass spectrometry for the detection of weak acids. To date, HNCO has been measured in North America, Europe and South Asia as well as outdoors and indoors, with mixing ratios up to 10s of ppbv. The sources of HNCO include: (1) fossil fuel combustion such as coal, gasoline and diesel, (2) biomass burning such as wildfires and crop residue burning, (3) secondary photochemical production from amines and amides, (4) cigarette smoke, and (5) combustion of materials in the built environment. Then, three losses processes can occur: (1) gas phase photochemistry, (2) heterogenous uptake and hydrolysis, and (3) dry deposition. HNCO lifetimes with respect to photolysis and OH radical oxidation are on the order of months to decades. Consequently, the removal of HNCO from the atmosphere is thought to occur predominantly by dry deposition and by heterogeneous uptake followed by hydrolysis to NH3 and CO2. A back of the envelope calculation reveals that HNCO is an insignificant global source of NH3, contributing only around 1%, but could be important for local environments. Furthermore, HNCO can react due to its electrophilic behaviour with various nucleophilic functionalities, including those present in the human body through a reaction called protein carbamoylation. This protein modification can lead to toxicity, and thus exposure to high concentrations of HNCO can lead to cardiovascular and respiratory diseases, as well as cataracts. In this critical review, we outline our current understanding of the atmospheric fate of HNCO and its potential impacts on outdoor and indoor air quality. We also call attention to the need for toxicology studies linking HNCO exposure to health effects.
Mikolaj Jan Jankowski,
Raymond Olsen,
Yngvar Thomassen,
Paal Molander
PMID: 28762425
DOI:
10.1039/c7em00174f
Abstract
Isocyanic acid (ICA) is one of the most abundant isocyanates formed during thermal decomposition of polyurethane (PUR), and other nitrogen containing polymers. Hot-work, such as flame cutting, forging, grinding, turning and welding may give rise to thermal decomposition of said polymers potentially forming significant amounts of ICA. A newly launched dry denuder sampler for airborne isocyanates using di-n-butylamine (DBA) demonstrated build-up of background ICA-DBA over time. Build-up of background ICA-DBA was not observed when stored at inert conditions (Ar atmosphere) for 84 days. Thus, freshly prepared denuders were used. The sampling efficiency of ICA using freshly prepared denuder samplers (0.2 L min
), impinger + filter samplers (0.5 L min
) using DBA and 1-(2-methoxyphenyl) piperazine (2MP)-impregnated filter cassette samplers (1 L min
) was investigated. PTR-MS measurements of ICA were used as a quantitative reference. Dynamically generated standard ICA atmospheres covered the range 5.6 to 640 ppb at absolute humidities (AH) 4.0 and 16 g m
. Recovered ICA was found to be 73-115% (denuder), 89-115% (impinger + filter) and 62-100% (2MP filter cassette). The method limit of detection (LOD) was equal to an amount of ICA of 24 ng (denuder), 8.9 ng (impinger + filter) and 9.4 ng (2MP filter cassette). The PTR-MS LOD for ICA was 1.8 and 2.8 ppb in atmospheres with an AH of 4 and 16 g m
. Denuder samplers were used for personal (n = 176) and stationary (n = 31) air sampling during hot-work at six industrial sites (n = 23 workers). ICA was detected above method LOD in 66% and 58% of the personal and stationary samples, respectively. ICA workroom air concentrations were determined to be 1.8-320 ppb (median 12 ppb) (personal samples), and 1.5-44 ppb (median 6.6 ppb) (stationary samples).
C Nicolas,
S Jaisson,
L Gorisse,
F J Tessier,
C Niquet-Léridon,
P Jacolot,
C Pietrement,
P Gillery
PMID: 28690125
DOI:
10.1016/j.diabet.2017.05.006
Abstract
Chronic kidney disease (CKD) and diabetes mellitus are two diseases that accelerate protein molecular ageing through carbamylation and glycation reactions, characterized by the binding of urea-derived isocyanic acid and of sugars on proteins, respectively. These two reactions target the same protein amino groups and, thus, compete with each other. Such competition may arise especially in diabetic patients with nephropathy. This study aimed to evaluate their potential competitive effects in vitro and under conditions reproducing CKD and/or diabetes in vivo.
Albumin was incubated in vitro with glucose, urea or cyanate. Carbamylation in vivo was enhanced in normal and diabetic (db/db) mice by either subtotal nephrectomy or cyanate consumption. Homocitrulline, carbamylated haemoglobin and furosine were measured by LC-MS/MS, fructosamine by colorimetric assay and HbA
by immunological assay.
Reciprocal inhibition between carbamylation and glycation was observed during albumin incubations in vitro. Besides, 5 weeks after induction of CKD in vivo, plasma homocitrulline concentrations were similar in both diabetic and non-diabetic mice, whereas fructosamine and HbA
were decreased (-23% and -42%, respectively) in diabetic mice with CKD compared with only diabetic ones. Fructosamine and HbA
were also decreased in cyanate-spiked water-drinking mice compared with plain water-drinking diabetic mice.
Carbamylation competes with glycation in vivo, especially under conditions of high glycation. Thus, the classic markers of glycaemic control should be interpreted with caution in diabetic patients with CKD because of this competitive effect.
John Liggio,
Craig A Stroud,
Jeremy J B Wentzell,
Junhua Zhang,
Jacob Sommers,
Andrea Darlington,
Peter S K Liu,
Samar G Moussa,
Amy Leithead,
Katherine Hayden,
Richard L Mittermeier,
Ralf Staebler,
Mengistu Wolde,
Shao-Meng Li
PMID: 29210280
DOI:
10.1021/acs.est.7b04346
Abstract
Isocyanic acid (HNCO) is a known toxic species and yet the relative importance of primary and secondary sources to regional HNCO and population exposure remains unclear. Off-road diesel fuel combustion has previously been suggested to be an important regional source of HNCO, which implies that major industrial facilities such as the oil sands (OS), which consume large quantities of diesel fuel, can be sources of HNCO. The OS emissions of nontraditional toxic species such as HNCO have not been assessed. Here, airborne measurements of HNCO were used to estimate primary and secondary HNCO for the oil sands. Approximately 6.2 ± 1.1 kg hr
was emitted from off-road diesel activities within oil sands facilities, and an additional 116-186 kg hr
formed from the photochemical oxidation of diesel exhaust. Together, the primary and secondary HNCO from OS operations represent a significant anthropogenic HNCO source in Canada. The secondary HNCO downwind of the OS was enhanced by up to a factor of 20 relative to its primary emission, an enhancement factor significantly greater than previously estimated from laboratory studies. Incorporating HNCO emissions and formation into a regional model demonstrated that the HNCO levels in Fort McMurray (∼10-70 km downwind of the OS) are controlled by OS emissions; > 50% of the monthly mean HNCO arose from the OS. While the mean HNCO levels in Fort McMurray are predicted to be below the 1000 pptv level associated with potential negative health impacts, (∼25 pptv in August-September), an order of magnitude increase in concentration is predicted (250-600 pptv) when the town is directly impacted by OS plumes. The results here highlight the importance of obtaining at-source HNCO emission factors and advancing the understanding of secondary HNCO formation mechanisms, to assess and improve HNCO population exposure predictions.
Aurore Desmons,
Anaïs Okwieka,
Manon Doué,
Laëtitia Gorisse,
Vincent Vuiblet,
Christine Pietrement,
Philippe Gillery,
Stéphane Jaisson
PMID: 31170093
DOI:
10.18632/aging.102002
Abstract
Carbamylation, which corresponds to the binding of isocyanic acid to the amino groups of proteins, is a nonenzymatic post-translational modification responsible for alterations of protein structural and functional properties. Tissue accumulation of carbamylation-derived products and their role in pathological processes such as atherosclerosis or chronic renal failure have been previously documented. However, few studies have focused on the carbamylation of intracellular proteins and their subsequent role in cellular aging. This study aimed to determine the extent of intracellular protein carbamylation, its impact on cell functions and the ability of cells to degrade these modified proteins. Fibroblasts were incubated with cyanate or urea and the carbamylation level was evaluated by immunostaining and homocitrulline quantification. The results showed that carbamylated proteins accumulated intracellularly and that all proteins were susceptible. The presence of intracellular carbamylated proteins did not modify cell proliferation or type I collagen synthesis nor did it induce cell senescence, but it significantly decreased cell motility. Fibroblasts were able to degrade carbamylated proteins through the ubiquitin-proteasome system. In conclusion, intracellular proteins are susceptible to carbamylation but their accumulation does not seem to deeply affect cell function, owing largely to their elimination by the ubiquitin-proteasome system.